Methyl 2-cyano-3-(dimethylamino)acrylate
CAS No.: 1187-27-5
Cat. No.: VC20947818
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187-27-5 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ |
| Standard InChI Key | HWBIEDPFULRCDP-AATRIKPKSA-N |
| Isomeric SMILES | CN(C)/C=C(/C#N)\C(=O)OC |
| SMILES | CN(C)C=C(C#N)C(=O)OC |
| Canonical SMILES | CN(C)C=C(C#N)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 2-cyano-3-(dimethylamino)acrylate is an organic compound classified as both an enamine and an enone due to its distinctive structural features. It belongs to the category of acrylates, specifically being a cyanoacrylate derivative that incorporates a dimethylamino group, a cyano group, and a methyl ester functionality within its structure. The compound possesses a carbon-carbon double bond with the cyano and methyl ester groups on one carbon and the dimethylamino group on the other, creating a conjugated system with unique electronic properties.
The basic chemical characteristics of this compound are summarized in the table below:
Table 1: Physicochemical Properties of Methyl 2-cyano-3-(dimethylamino)acrylate
| Property | Value |
|---|---|
| CAS Number | 1187-27-5 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ |
| Standard InChIKey | HWBIEDPFULRCDP-AATRIKPKSA-N |
| Isomeric SMILES | CN(C)/C=C(/C#N)\C(=O)OC |
| Solubility | 23.1 μg/mL |
| The compound predominantly exists in the E-configuration (trans) with respect to the carbon-carbon double bond, as indicated by its standard InChI notation. This stereochemical arrangement influences its reactivity profile and applications in various chemical processes. |
Chemical Reactivity
The electronic structure of methyl 2-cyano-3-(dimethylamino)acrylate features both electron-donating (dimethylamino) and electron-withdrawing (cyano and ester) groups, creating a push-pull system across the carbon-carbon double bond. This electronic arrangement results in a polarized double bond with unique reactivity characteristics.
Key aspects of its chemical reactivity include:
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Michael acceptor capability: The electron-deficient double bond can participate in conjugate addition reactions with various nucleophiles
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Condensation reactions: The compound can undergo further condensation reactions through its reactive functional groups
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Cycloaddition potential: The polarized double bond can participate in various cycloaddition reactions, leading to cyclic products
These reactivity features make methyl 2-cyano-3-(dimethylamino)acrylate a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures.
Applications in Various Fields
Polymer Science
In polymer chemistry, methyl 2-cyano-3-(dimethylamino)acrylate serves as a significant monomer or modifier in polymerization processes. The acrylate functionality enables participation in radical polymerization reactions, while the cyano and dimethylamino groups can impart specific properties to the resulting polymers, such as enhanced thermal stability, adhesion characteristics, or specific functionalities for targeted applications.
Organic Synthesis
As a versatile building block in organic synthesis, methyl 2-cyano-3-(dimethylamino)acrylate offers multiple reactive sites for diverse transformations leading to complex molecules. Its utility in synthesizing heterocyclic compounds and other structurally complex molecules makes it valuable in creating libraries of compounds for various applications, including drug discovery and materials science.
Pharmaceutical Applications
The compound exhibits promising antimicrobial properties against certain bacteria, as demonstrated through minimum inhibitory concentration (MIC) studies. This biological activity suggests potential applications in developing new antimicrobial agents, particularly relevant in addressing the growing challenge of antibiotic resistance. The structural features of methyl 2-cyano-3-(dimethylamino)acrylate provide a versatile scaffold that can be modified to enhance biological activity or improve pharmacokinetic properties.
Agrochemical Applications
Beyond pharmaceutical applications, methyl 2-cyano-3-(dimethylamino)acrylate and its derivatives may find applications in agrochemical development. The compound's structural features could serve as starting points for developing agricultural chemicals with specific activities, such as fungicides, herbicides, or plant growth regulators.
Comparative Analysis with Related Compounds
Comparison with Ethyl Homolog
Ethyl 2-cyano-3-(dimethylamino)acrylate represents the ethyl ester homolog of methyl 2-cyano-3-(dimethylamino)acrylate. With the molecular formula C₈H₁₂N₂O₂, it differs from the methyl derivative by one methylene group . This subtle structural difference impacts several physicochemical properties:
Table 2: Comparison Between Methyl and Ethyl 2-cyano-3-(dimethylamino)acrylate
| Property | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 154.17 g/mol | 168.20 g/mol |
| Lipophilicity | Lower | Higher |
| Hydrolysis Rate | Typically faster | Typically slower |
| The ethyl homolog generally exhibits increased lipophilicity, potentially affecting solubility characteristics and membrane permeability in biological systems. Additionally, ethyl esters typically show different hydrolysis rates compared to methyl esters, which can influence their behavior in various applications, particularly in pharmaceutical and agrochemical contexts. |
Comparison with Phenyl Derivatives
Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate represents a structural variant where the dimethylamino group is attached to a phenyl ring rather than directly to the double bond . This structural modification significantly alters the electronic properties and reactivity of the compound:
Table 3: Comparison with Phenyl Derivative
| Property | Methyl 2-cyano-3-(dimethylamino)acrylate | Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 154.17 g/mol | 244.29 g/mol |
| Conjugation | Less extended | More extended (includes phenyl ring) |
| UV-Visible Absorption | Shorter wavelength | Longer wavelength (due to extended conjugation) |
| The phenyl derivative features an extended π-conjugated system, which influences its spectroscopic properties, reactivity, and potential applications in materials science and photochemistry. |
Current Research Trends and Future Directions
Current research involving methyl 2-cyano-3-(dimethylamino)acrylate focuses on several promising areas:
Novel Synthetic Methodologies
Researchers are exploring more efficient and environmentally friendly methods for synthesizing methyl 2-cyano-3-(dimethylamino)acrylate and its derivatives. These efforts aim to reduce waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry and sustainable synthesis.
Structure-Activity Relationship Studies
The antimicrobial properties exhibited by methyl 2-cyano-3-(dimethylamino)acrylate provide a foundation for structure-activity relationship studies. By systematically modifying the structure and evaluating biological activity, researchers can identify key structural features responsible for antimicrobial efficacy and develop more potent derivatives with improved selectivity profiles.
Materials Science Applications
The unique electronic properties of methyl 2-cyano-3-(dimethylamino)acrylate make it interesting for applications in materials science, particularly in the development of functional materials with specific optical, electronic, or mechanical properties. Research in this area may lead to new materials for various technological applications, including sensors, electronic devices, and advanced polymeric materials.
Catalysis Applications
Compounds containing cyano and dimethylamino functionalities can serve as ligands in catalytic systems. Research may explore the potential of methyl 2-cyano-3-(dimethylamino)acrylate or its derivatives as ligands in various catalytic transformations, potentially enabling new or more efficient synthetic pathways in organic chemistry and materials production.
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